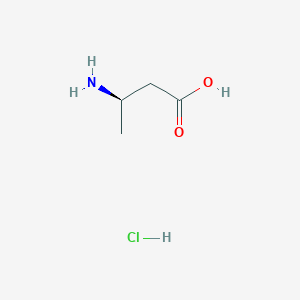

(R)-3-Aminobutanoic acid hydrochloride

描述

®-3-Aminobutanoic acid hydrochloride is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by the presence of an amino group and a carboxylic acid group, making it a versatile building block in organic synthesis and pharmaceutical applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Aminobutanoic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method includes the reaction of D-mandelic acid with racemic 3-piperidine amide in an organic solvent, followed by a series of steps involving pivaloyl chloride and sodium hypochlorite to yield the final product .

Industrial Production Methods

Industrial production of ®-3-Aminobutanoic acid hydrochloride often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.

化学反应分析

Types of Reactions

®-3-Aminobutanoic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products Formed

科学研究应用

Pharmaceutical Applications

1.1 Antiepileptic Agents

(R)-3-Aminobutanoic acid hydrochloride is structurally related to gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. Its derivatives have been investigated as potential antiepileptic agents. For instance, the vigabatrin analogue, CPP-115, demonstrates enhanced efficacy in treating infantile spasms compared to traditional treatments due to its improved blood-brain barrier permeability and inactivation efficiency of GABA transaminase .

1.2 Chiral Drug Intermediates

The compound serves as a crucial intermediate in synthesizing various chiral pharmaceuticals. It is involved in the production of drugs such as:

- Antitumor agents : (R)-3-Aminobutanoic acid is utilized in synthesizing 4-methylcyclophosphoramide, an antitumor drug .

- Antibiotics : It plays a role in penem antibiotic synthesis, showcasing its versatility in pharmaceutical chemistry .

Biochemical Studies

2.1 Mechanistic Studies

Research has shown that substituted 4-aminobutanoic acids can act as irreversible inhibitors of GABA transaminase, providing insights into their mechanism of action and potential therapeutic benefits . This highlights the importance of (R)-3-aminobutanoic acid derivatives in understanding GABAergic signaling pathways.

2.2 Clinical Correlates

Recent studies have explored the relationship between aminobutyric acids and various health conditions. For example, (R)-3-aminoisobutyric acid has been identified as a biomarker for conditions such as alcoholic liver injury and malnutrition . This underscores the compound's relevance beyond pharmacology, extending into clinical diagnostics.

Synthesis and Production Methods

3.1 Chemical Synthesis

Several methods have been developed for synthesizing this compound, including:

- Enzymatic methods : A highly efficient method utilizing engineered Escherichia coli expressing aspartase has been reported to achieve over 98% conversion rates with high stereoselectivity .

- Chemical resolution techniques : Traditional chemical synthesis methods have also been documented, although they may involve more complex procedures and lower yields compared to enzymatic methods .

Data Summary

Case Studies

Case Study 1: Efficacy of CPP-115

A study involving CPP-115 demonstrated its effectiveness at a dosage of 300 mg/kg in a rat model for treating infantile spasms. The findings indicated that this analogue could reduce seizure frequency significantly while minimizing side effects associated with traditional vigabatrin treatments .

Case Study 2: Aminobutyric Acids in Clinical Settings

In clinical studies analyzing serum samples from older women with osteoporosis, different aminobutyric acids were quantified to assess their roles in bone health. The results suggested that certain isomers might correlate positively with bone mineral density, indicating potential therapeutic applications in osteoporosis management .

作用机制

The mechanism of action of ®-3-Aminobutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing biochemical pathways and cellular processes. Its effects are mediated through binding to receptors or enzymes, altering their activity and leading to various physiological outcomes .

相似化合物的比较

Similar Compounds

Similar compounds to ®-3-Aminobutanoic acid hydrochloride include other chiral amino acid derivatives such as (S)-3-Aminobutanoic acid hydrochloride and ®-3-Aminopentanoic acid hydrochloride.

Uniqueness

What sets ®-3-Aminobutanoic acid hydrochloride apart is its specific stereochemistry, which can result in unique biological activities and interactions compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .

生物活性

(R)-3-Aminobutanoic acid hydrochloride, also known as beta-aminobutyric acid (BABA), is a chiral amino acid that has garnered attention for its diverse biological activities. This compound plays a significant role in various metabolic pathways and exhibits potential therapeutic applications, particularly in neurology and metabolic disorders. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

(R)-3-Aminobutanoic acid is characterized by an amino group attached to the third carbon of a butanoic acid chain. Its molecular formula is C4H9NO2, and it exists as a hydrochloride salt in many applications, enhancing its solubility and stability.

Synthesis

The synthesis of (R)-3-aminobutanoic acid can be achieved through various methods:

- Asymmetric Hydrogenation : Utilizing chiral catalysts to convert 3-aminocrotonic acid into the desired enantiomer with high purity.

- Enzymatic Methods : Employing enzymes such as aspartase from Escherichia coli to catalyze the conversion of butenoic acid into (R)-3-aminobutanoic acid with high stereoselectivity and yield .

Metabolic Pathways

(R)-3-Aminobutanoic acid is involved in several metabolic pathways:

- It acts as a precursor for the synthesis of neurotransmitters and has been studied for its role in modulating neurotransmitter activity.

- The compound interacts with various enzymes and receptors, influencing biochemical processes within cells.

Neuroprotective Effects

Research indicates that (R)-3-aminobutanoic acid may have neuroprotective properties:

- Case Study : A study highlighted its potential in treating neurological disorders due to its structural similarity to neurotransmitters, suggesting it could modulate receptor interactions effectively .

- Mechanism : The compound can bind to neurotransmitter receptors, altering their activity and impacting signal transduction pathways, which may lead to protective effects against neurodegeneration.

Anti-inflammatory and Metabolic Benefits

Recent studies have explored the anti-inflammatory effects of (R)-3-aminobutanoic acid:

- It has been shown to suppress inflammation and promote fatty acid oxidation through pathways involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor δ (PPARδ) .

- Clinical Relevance : Its levels increase during exercise, indicating a potential role as a myokine that enhances energy expenditure and protects against metabolic diseases like type 2 diabetes .

Data Table: Summary of Biological Activities

Case Studies

- Neuroprotection in Animal Models : Animal studies have shown that administration of (R)-3-aminobutanoic acid can reduce markers of neuroinflammation and improve cognitive function in models of neurodegeneration.

- Metabolic Disorders : Clinical trials are underway to evaluate the efficacy of (R)-3-aminobutanoic acid in managing insulin resistance and obesity-related conditions.

属性

IUPAC Name |

(3R)-3-aminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYVVUABAWKTJJ-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58610-42-7 | |

| Record name | 58610-42-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。